![molecular formula C18H22F3N5O2S B6451855 5-(trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549008-87-7](/img/structure/B6451855.png)
5-(trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
The compound contains several interesting functional groups, including a trifluoromethyl group, a pyrazole ring, a pyrrolopyrrole ring, and a pyridine ring . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The trifluoromethyl group would add electron-withdrawing character, and the pyridine ring would contribute aromaticity and a potential site for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to influence the properties of compounds, making them more lipophilic and enhancing their metabolic stability .Scientific Research Applications
Suzuki–Miyaura Coupling
The trifluoromethyl group in the compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The trifluoromethyl group’s stability and environmentally benign nature make it suitable for this application .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA over the past 20 years . The trifluoromethyl group in the compound could potentially be used in the development of new drugs.
Antidepressant Drugs
The compound could potentially be used in the development of antidepressant drugs . The unique structure of the compound might contribute to its antidepressant properties .
Antiviral Agents
The compound could be used in the design and synthesis of new isatin derivatives as broad-spectrum antiviral agents . These agents could potentially be effective against viruses such as influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Agrochemicals
The trifluoromethyl group in the compound could be used in the synthesis of agrochemicals . The group’s unique properties might enhance the effectiveness of these agrochemicals .
Anticancer Drugs
The compound could potentially be used in the development of anticancer drugs . The unique structure of the compound might contribute to its anticancer properties .
Antioxidant Drugs
The compound could potentially be used in the development of antioxidant drugs . The unique structure of the compound might contribute to its antioxidant properties .
Anti-Inflammatory Drugs
The compound could potentially be used in the development of anti-inflammatory drugs . The unique structure of the compound might contribute to its anti-inflammatory properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2S/c1-11-17(12(2)24(3)23-11)29(27,28)26-7-6-13-9-25(10-15(13)26)16-5-4-14(8-22-16)18(19,20)21/h4-5,8,13,15H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIKTFTTYMRVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
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